molecular formula C13H16N2O4S3 B11408386 2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine

2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine

Cat. No.: B11408386
M. Wt: 360.5 g/mol
InChI Key: YGOAIFDBFWJNHA-UHFFFAOYSA-N
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Description

2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine is a complex organic compound that belongs to the thiazole family. This compound is characterized by the presence of both ethylsulfonyl and methylsulfonyl groups attached to a thiazole ring, which is further substituted with a 4-methylphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine involves multiple steps. The general synthetic route includes the formation of the thiazole ring followed by the introduction of the sulfonyl groups. Common reagents used in the synthesis include thionyl chloride, ethylamine, and methylamine. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response. By inhibiting COX, the compound can reduce the production of pro-inflammatory mediators, leading to its anti-inflammatory effects . Additionally, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar compounds to 2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine include:

The uniqueness of this compound lies in its specific combination of functional groups and the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N2O4S3

Molecular Weight

360.5 g/mol

IUPAC Name

2-ethylsulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C13H16N2O4S3/c1-4-21(16,17)13-15-12(11(14-3)20-13)22(18,19)10-7-5-9(2)6-8-10/h5-8,14H,4H2,1-3H3

InChI Key

YGOAIFDBFWJNHA-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NC)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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